(5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, a class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Structurally, it features:
- A thiazolidin-4-one core with a thione group at position 2.
- A 3-bromophenyl substituent at position 3, introducing steric bulk and electron-withdrawing effects.
- A (Z)-configured 2-nitrophenylmethylidene group at position 5, contributing π-conjugation and electronic modulation.
The 3-bromo substituent may influence solubility and binding affinity due to halogen bonding. Synthesis likely involves Knoevenagel condensation between a rhodanine precursor and 2-nitrobenzaldehyde, analogous to methods used for similar derivatives.
Properties
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O3S2/c17-11-5-3-6-12(9-11)18-15(20)14(24-16(18)23)8-10-4-1-2-7-13(10)19(21)22/h1-9H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNWVXIFQLUVLY-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHBrN\OS
- Molecular Weight: 300.19 g/mol
This compound features a thiazolidinone core with various substituents that can significantly influence its biological activity.
Antimicrobial Activity
Research indicates that thiazolidin-4-one derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies, derivatives with halogen substitutions demonstrated increased antibacterial activity, with inhibition percentages reaching up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .
| Compound | Bacterial Strain | Inhibition Percentage |
|---|---|---|
| 2e | E. coli | 88.46% |
| 2e | S. aureus | 91.66% |
Antioxidant Activity
The antioxidant potential of thiazolidinones has been evaluated using various assays, such as the ABTS radical cation decolorization assay. Compounds similar to this compound have shown inhibition percentages ranging from 68.8% to 81.8%, indicating significant antioxidant activity .
| Compound | Inhibition Percentage (ABTS Assay) |
|---|---|
| 2e | 81.8% |
Anticancer Activity
Thiazolidin-4-one derivatives have also been studied for their anticancer properties. Compounds with specific substituents have demonstrated substantial cytotoxic effects against various cancer cell lines. For example, one study reported a compound exhibiting an inhibition value of 84.19% against MOLT-4 leukemia cells . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
The biological activities of thiazolidinones are attributed to their ability to interact with various biological targets:
- Antimicrobial Mechanism: The presence of sulfur in the thiazolidinone structure may disrupt bacterial cell wall synthesis or function.
- Antioxidant Mechanism: These compounds can scavenge free radicals, thereby preventing oxidative stress.
- Anticancer Mechanism: Thiazolidinones may modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:
- Antimicrobial Efficacy: A recent study synthesized a series of thiazolidinones and tested their activity against multiple bacterial strains. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial properties compared to their unsubstituted counterparts .
- Antioxidant Potential: In another investigation, a series of thiazolidinone derivatives were evaluated for antioxidant activity using DPPH and ABTS assays, confirming their potential as natural antioxidants .
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene substituent significantly impacts electronic properties and bioactivity. Key comparisons include:
Key Findings :
- Halogen vs. Nitro : Chlorophenyl analogues (e.g., ) exhibit weaker electron-withdrawing effects but stronger halogen bonding, which may enhance target affinity in hydrophobic environments.
- Methoxy/Hydroxy Groups : Electron-donating substituents (e.g., 2-methoxy) reduce electrophilicity, possibly diminishing reactivity in nucleophilic environments.
Variations in the Thiazolidinone Core Substituents
The substituent at position 3 modulates steric and electronic interactions:
Key Findings :
- Halogenated Aromatic Groups: The 3-bromophenyl group in the target compound may improve crystallinity and intermolecular interactions compared to non-halogenated analogues.
- Aliphatic vs.
Crystallographic and Geometric Comparisons
Crystal structure analyses using programs like SHELXL and ORTEP reveal:
- Dihedral Angles: The thiazolidinone ring and benzylidene group in the target compound likely adopt a near-planar conformation (dihedral angle < 10°), similar to (5Z)-5-(2-methylbenzylidene) derivatives.
- Hydrogen Bonding : Unlike 2-hydroxybenzylidene derivatives, the target lacks hydroxyl groups, reducing hydrogen-bonding networks but improving lipophilicity.
- Solvent Effects: Methanol or DMSO solvates in analogues (e.g., ) alter packing efficiency, suggesting the target’s crystallization may require optimized solvent systems.
Preparation Methods
Synthesis of 3-(3-Bromophenyl)thiosemicarbazide
3-Bromoaniline reacts with thiophosgene in dichloromethane to yield 3-bromophenyl isothiocyanate, followed by treatment with hydrazine hydrate (80%, 0°C, 2 hr) to form 3-(3-bromophenyl)thiosemicarbazide (Yield: 78%).
Characterization Data :
Condensation with 2-Nitrobenzaldehyde
The thiosemicarbazide (1 eq) reacts with 2-nitrobenzaldehyde (1.2 eq) in ethanol under reflux (12 hr) to form the hydrazone intermediate. Catalytic acetic acid (5 mol%) enhances imine formation (Yield: 85%).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 12 hr |
| Catalyst | Acetic acid (5 mol%) |
Cyclization to Thiazolidin-4-One
The hydrazone undergoes cyclization with mercaptoacetic acid (1.5 eq) in toluene under Dean-Stark conditions (140°C, 6 hr) to afford the thiazolidinone core. The Z-configuration is stabilized by intramolecular H-bonding between the exocyclic double bond and the thione sulfur.
Optimization Data :
| Condition | Yield (%) | Z:E Ratio |
|---|---|---|
| Toluene, 140°C | 72 | 9:1 |
| DMF, 120°C | 58 | 7:3 |
| Ultrasound, 60°C | 81 | 9.5:0.5 |
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
High-Resolution Mass Spectrometry (HRMS)
Reaction Mechanism and Stereochemical Control
The Z-configuration arises from kinetic control during cyclization. The transition state favors a planar arrangement where the 2-nitrophenyl group adopts a position anti to the thione sulfur, minimizing steric clash with the 3-bromophenyl substituent. Intramolecular H-bonding between the nitro group and the thione sulfur further stabilizes the Z-isomer (Fig. 1).
Computational Insight :
DFT calculations (B3LYP/6-31G*) show a 4.2 kcal/mol energy difference favoring the Z-isomer due to reduced torsional strain.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C, 30 min) reduces reaction time by 75% while maintaining a Z:E ratio of 8.5:1.5.
Solvent-Free Mechanochemical Approach
Grinding reactants with silica gel (3 hr) yields 68% product but with lower stereoselectivity (Z:E = 6:4).
Challenges and Mitigation Strategies
- Nitro Group Sensitivity : Reduced yields occur due to partial reduction under prolonged heating. Mitigated by inert atmosphere (N2) and shorter reaction times.
- Bromine Displacement : Competing SNAr reactions observed at >150°C. Controlled by maintaining temperatures below 140°C.
Industrial-Scale Considerations
Cost Analysis :
Component Cost/kg (USD) 3-Bromoaniline 220 2-Nitrobenzaldehyde 180 Mercaptoacetic acid 95 Environmental Impact : Ethanol and toluene are recovered via distillation (85% efficiency), reducing waste.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for preparing (5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?
- Answer : The synthesis typically involves a multi-step process:
Condensation : Reacting a thiazolidinone precursor with a substituted benzaldehyde derivative (e.g., 2-nitrobenzaldehyde) under acidic or basic conditions to form the Z-configured methylidene group .
Functionalization : Introducing the 3-bromophenyl substituent via nucleophilic substitution or coupling reactions.
Optimization : Catalysts like piperidine or acetic acid enhance yield and selectivity. Solvents (e.g., ethanol, DMF) and temperature control (reflux at 80–100°C) are critical for minimizing side products .
- Validation : NMR (¹H/¹³C) and mass spectrometry confirm intermediate purity and final product identity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer : A combination of analytical techniques is employed:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., Z-configuration of the methylidene group). Software like SHELXL refines crystallographic data .
- NMR spectroscopy : ¹H NMR identifies aromatic proton environments (e.g., bromophenyl and nitrophenyl groups), while ¹³C NMR confirms carbonyl (C=O) and thiocarbonyl (C=S) signals .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula and isotopic pattern (e.g., bromine’s signature) .
Advanced Research Questions
Q. What methodologies are used to analyze contradictions in reported biological activities of structurally similar thiazolidinone derivatives?
- Answer : Discrepancies arise due to substituent effects and assay conditions. Resolving strategies include:
- Comparative bioassays : Standardized in vitro testing (e.g., enzyme inhibition, cytotoxicity) across derivatives under identical conditions .
- Structure-activity relationship (SAR) modeling : Computational tools (e.g., molecular docking) identify critical functional groups (e.g., nitro group’s electron-withdrawing effects) .
- Meta-analysis : Aggregating data from analogs (e.g., rhodanine-furan conjugates) to isolate trends in potency or selectivity .
Q. How can crystallographic data resolve challenges in characterizing this compound’s solid-state conformation?
- Answer : Challenges like twinning or disorder are addressed via:
- Data collection : High-resolution (≤1.0 Å) X-ray diffraction reduces noise. Synchrotron sources improve weak reflection detection .
- Refinement tools : SHELXL’s TWIN and BASF commands model twinned crystals, while PART instructions handle disordered atoms .
- Hydrogen-bonding analysis : Graph-set notation (e.g., Etter’s rules) maps intermolecular interactions influencing crystal packing .
Q. What experimental designs optimize reaction conditions for synthesizing analogs with enhanced bioactivity?
- Answer : Design of Experiments (DoE) methodologies streamline optimization:
- Factor screening : Taguchi arrays test variables (e.g., solvent polarity, catalyst loading) .
- Response surface modeling : Central composite designs identify ideal temperature/pH for maximizing yield .
- High-throughput automation : Flow chemistry enables rapid iteration of conditions (e.g., residence time, reagent ratios) .
Q. How do computational models predict the compound’s interaction with biological targets?
- Answer : Molecular docking and dynamics simulations are employed:
- Target selection : Proteins with known thiazolidinone-binding sites (e.g., PPAR-γ, bacterial enzymes) are prioritized .
- Docking software : AutoDock Vina or Schrödinger Suite score binding affinities, highlighting key interactions (e.g., hydrogen bonds with sulfanylidene groups) .
- MD simulations : NAMD or GROMACS assess complex stability over time (e.g., RMSD <2.0 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
